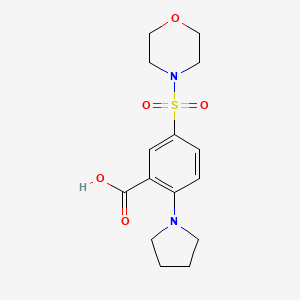
5-(Morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid, also known as MSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MSB is a small molecule inhibitor that has been shown to have inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Supramolecular Chemistry
The study of hydrogen bonding in proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine and pyrrolidine, reveals the importance of these compounds in understanding supramolecular chemistry. These studies contribute to the knowledge on the formation of two-dimensional or three-dimensional structures through hydrogen bonding, demonstrating the potential of morpholine and pyrrolidine in forming diverse molecular architectures (Smith, Wermuth, & Sagatys, 2011).
Chemical Reactions and Product Formation
Research into the reactions of tetrafluoro-bis(vinylsulfonyl)benzene with cyclic amines, including pyrrolidine and morpholine, showcases the versatility of these compounds in synthesizing various products based on the reactant ratio. This has implications for the development of new synthetic pathways and materials (Amosova, Gavrilova, Albanov, & Kalistratova, 2005).
Synthesis of Sulfonamide and Sulfonate Derivatives
A novel, eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives involves using morpholino compounds. This method emphasizes the role of such derivatives in green chemistry, potentially opening up new avenues for the synthesis of biologically active compounds with reduced environmental impact (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Crystallography and Structural Analysis
Crystallographic studies of compounds containing morpholine and pyrrolidine elements provide insights into the molecular conformation, hydrogen bonding, and supramolecular interactions. These studies are crucial for the development of new materials and for understanding the structural basis of their properties (Kumar, Mallesha, Sridhar, Kapoor, Gupta, & Kant, 2012).
Applications in Photovoltaic Studies
The synthesis and characterization of dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands, including those with morpholine, contribute to the field of inorganic chemistry with applications in photovoltaic studies. These complexes demonstrate moderate power conversion efficiency, indicating their potential use in dye-sensitized solar cells (Jayapal, Haque, Al-Busaidi, Al-Rasbi, Al-Suti, Khan, Al-Balushi, Islam, Xin, Wu, Wong, Marken, & Raithby, 2018).
Eigenschaften
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-15(19)13-11-12(3-4-14(13)16-5-1-2-6-16)23(20,21)17-7-9-22-10-8-17/h3-4,11H,1-2,5-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCGCIMQYBQMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | |
CAS RN |
790271-13-5 |
Source


|
| Record name | 5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide](/img/structure/B2761894.png)
amino}-N-methylpropanamide](/img/structure/B2761895.png)
![(2S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methoxypyrrolidine-2-carboxamide](/img/structure/B2761897.png)

![(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2761901.png)




